Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)-
Overview
Description
Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)-, is a highly versatile and important chemical compound used in many scientific and industrial applications. It is a colorless liquid with a sweet smell and is highly flammable. It is composed of a benzene ring with a double bond between the two carbon atoms, and a trifluoromethyl group attached to the fourth carbon atom. This compound has been studied extensively due to its unique properties, and has been used in a variety of applications.
Scientific Research Applications
Photochemistry and Fluorescence Studies
- The photochemistry and fluorescence of 1-fluoro-2-(trifluoromethyl)benzene were studied, revealing intricate emission spectra and quenching of singlet state emission under various conditions (Al-ani, 1973).
- Investigations into the photophysical processes of fluoro(trifluoromethyl)benzenes, including 1-fluoro-2-(trifluoromethyl)benzene, have been conducted, focusing on fluorescence yields and excited state dynamics (Al-ani, 1973).
Chemical Synthesis and Characterization
- The fluorination of 1,3-Bis-(trifluoromethyl)benzene, leading to products like 1-fluoro-2,4-bis-(trifluoromethyl)benzene, has been explored, discussing mechanistic implications and reaction pathways (Parsons, 1972).
- A study on the synthesis and characterization of new fluorine-containing polyetherimide using derivatives of trifluoromethylbenzene, including its structural and thermal properties, was conducted (Yu Xin-hai, 2010).
- Research on the synthesis of soluble fluoro-polyimides derived from 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene has been done, highlighting their excellent thermal stability and hygrothermal properties (Xie et al., 2001).
Applications in Material Science
- The development of hyperbranched poly(arylene ether)s from trifluoromethyl-activated monomers, including applications in molecular branching and thermal properties, has been examined (Banerjee et al., 2009).
- Studies on novel poly(arylene ether)s containing multi-substituted pentaphenylene moiety, emphasizing the influence of trifluoromethyl groups on the polymer properties, have been conducted (Liaw et al., 2007).
properties
IUPAC Name |
1-fluoro-2-prop-2-enoxy-4-(trifluoromethyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O/c1-2-5-15-9-6-7(10(12,13)14)3-4-8(9)11/h2-4,6H,1,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHVWBKASQVRDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=CC(=C1)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.